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Compound of Interest

Compound Name: Basidalin

Cat. No.: B1232390

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the first total synthesis of the antitumor
antibiotic Basidalin, as reported by Acosta et al.[1][2][3] This five-step synthesis achieved a
39% overall yield from readily available starting materials.[1][3][4][5]

Basidalin is a naturally occurring tetronamide antibiotic isolated from the fungus
Leucoagaricus naucina.[4] It exhibits antitumor properties and is of interest to researchers in
medicinal chemistry and drug development.[2][4]

Experimental Protocols

The total synthesis of Basidalin involves five key transformations, starting from 4-bromo-2-
triisopropylsilyloxyfuran and 2-formyl-1,3-dithiane.[1][3]

Step 1: Stereodirected Vinylogous Aldol Condensation (SVAC)

This step involves the reaction of 2-formyl-1,3-dithiane (11) with 4-bromo-2-
triisopropylsilyloxyfuran (12) to yield the pivotal (Z)-y-ylidene-pB-bromobutenolide intermediate
(13).[1]

e Protocol:

o Dissolve 2-formyl-1,3-dithiane (11) and 4-bromo-2-triisopropylsilyloxyfuran (12) in a
suitable solvent under an inert atmosphere.
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o Cool the reaction mixture to the specified temperature.

o Add a Lewis acid catalyst, such as boron trifluoride etherate (BFs-OEtz2), to initiate the
vinylogous Mukaiyama aldol reaction.[1]

o Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).
o Quench the reaction and perform an agueous workup.

o Purify the crude product by flash column chromatography to obtain the desired
intermediate (13).[1]

Step 2: Elimination to form (2)-5-((1,3-Dithian-2-yl)methylene)-4-bromofuran-2(5H)-one (14)

The alcohol intermediate (13) is converted to the corresponding butenolide (14) via an
elimination reaction.[1]

e Protocol:

o Dissolve the crude alcohol (13) (170 mg, 0.55 mmol) in dry dichloromethane (4 mL) and
cool to -10 °C.[1][6]

o Add pyridine (90 pL, 1.09 mmol, 2 equiv) followed by the dropwise addition of
methanesulfonyl chloride (80 pL, 0.98 mmol, 1.8 equiv).[1][6]

o Stir the mixture at -10 °C for 1 hour.[1][6]

o Add another portion of pyridine (90 pL) and allow the solution to slowly warm to room
temperature overnight.[1][6]

o After 15 hours, pour the mixture into 1 N HCI (15 mL) and extract with dichloromethane (3
x 15 mL).[1][6]

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude product (14).[1]

Step 3: Aza-Michael Addition/Elimination to form (2)-5-((1,3-Dithian-2-yl)methylene)-4-
azidofuran-2(5H)-one (15)
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The bromo-substituted butenolide (14) is converted to an azido intermediate (15) through a
conjugate addition-elimination reaction.[1]

e Protocol:

o Stir a mixture of the butenolide (14) (120.4 mg, 0.41 mmol) and sodium azide (29.3 mg,
0.45 mmol, 1.1 equiv) in dimethylformamide (0.4 mL) at O °C for 2 hours.[1]

o Dilute the reaction mixture with ethyl acetate (30 mL).[1]
o Wash successively with cold water (20 mL) and brine (15 mL).[1]

o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the
crude azide (15).[1]

Step 4: Reduction of the Azide to form (Z)-5-((1,3-Dithian-2-yl)methylene)-4-aminofuran-2(5H)-
one (16)

The azido group in intermediate (15) is reduced to an amine to form the tetronamide (16).[1]
e Protocol:

o To a stirred suspension of stannous chloride (113.6 mg, 0.61 mmol, 1.5 equiv) in methanol
(0.5 mL) at 0 °C, add a solution of the crude azide (15) (102.5 mg) in methanol (5 mL)
dropwise.[1][6]

o Stir the reaction mixture at 0 °C for 30 minutes.[1][6]

o Remove the methanol under reduced pressure.[1][6]

o Dilute the residue with cold water (10 mL) and basify with 2 N NaOH.[1][6]

o Extract the product with ethyl acetate (20 mL).[1][6]

o Separate the layers and purify the organic layer to obtain the tetronamide (16).[1]

Step 5: Dithiane Deprotection to Yield Basidalin (1)
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The final step is the removal of the dithiane protecting group to unmask the aldehyde
functionality of Basidalin.[1]

e Protocol:

o To a suspension of the tetronamide (16) (50.3 mg, 0.22 mmol) and calcium carbonate
(327.3 mg, 3.27 mmol, 15 equiv) in a 4:1 mixture of acetone and water (5 mL), add methyl
iodide (0.27 mL, 4.36 mmol, 20 equiv) dropwise.[6]

o Heat the reaction mixture at 60 °C for 5 hours.[6]

o Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.

[6]
o Dilute the residue with ethyl acetate (10 mL) and wash with water (10 mL).[6]
o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[6]

o Purify the crude product by flash column chromatography (40% ethyl acetate in hexanes)
to afford Basidalin (1) (22.1 mg, 72%) as a yellowish solid.[6]

Quantitative Data Summary
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Caption: Overall workflow for the total synthesis of Basidalin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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